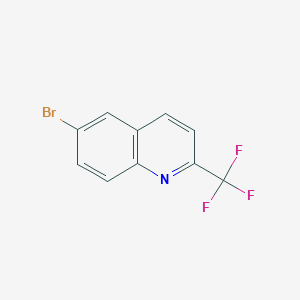

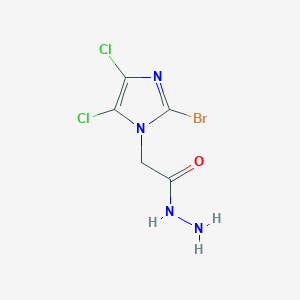

![molecular formula C13H12N2OS B065663 2-[(4-甲苯基)硫代]烟酰胺 CAS No. 175135-83-8](/img/structure/B65663.png)

2-[(4-甲苯基)硫代]烟酰胺

描述

Nicotinamide and its derivatives, including thio-nicotinamide compounds, play significant roles in various biological processes and have been explored for their potential in pharmacology and agriculture. Research focuses on designing and synthesizing nicotinamide derivatives to leverage their biological activity for therapeutic and agricultural applications (Wu et al., 2022).

Synthesis Analysis

The synthesis of nicotinamide derivatives typically involves splicing nitrogen-containing heterocycle natural molecules, such as nicotinic acid, with sulfur-containing heterocycles. This approach has led to the creation of compounds with significant biological activities. For example, some derivatives have shown promising fungicidal activities against cucumber downy mildew, highlighting the potential for agricultural applications (Wu et al., 2022).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their biological activity. Studies involving X-ray crystallography and NMR spectroscopy have been instrumental in characterizing these compounds. For instance, the structural characterization of 2-nicotinamido-1,3,4-thiadiazole revealed insights into its potential as an aquaporin inhibitor, demonstrating the importance of structural analysis in understanding biological activity (Burnett et al., 2015).

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions, including hydrazination, which can lead to unexpected products. These reactions are important for creating specific structures that exhibit desired biological activities. For example, the unexpected cleavage of a C–S bond during the hydrazination of a specific nicotinamide ester highlights the complex chemistry involved in synthesizing these compounds (Nordin et al., 2016).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility and crystalline structure, significantly affect their application potential. Research into the association of nicotinamide with parabens, for example, has shown how nicotinamide can influence the solubility, partitioning, and transdermal permeation of other compounds, which is relevant for pharmaceutical formulations (Nicoli et al., 2008).

Chemical Properties Analysis

The chemical properties of nicotinamide derivatives, including their reactivity and interaction with biological targets, are key to their utility. Studies have shown that certain derivatives can act as effective agents in increasing nicotinamide adenine dinucleotide (NAD+) concentrations in mammalian cells, highlighting their potential therapeutic value (Yang et al., 2007).

科学研究应用

神经保护和认知作用

烟酰胺是一种维生素 B3,因其潜在的神经保护作用而受到研究。研究表明,烟酰胺可能有利于神经认知功能,包括在年龄相关认知能力下降、阿尔茨海默病和其他神经退行性疾病等情况下保持和增强记忆力和认知能力 (Rennie 等人,2015)。它在促进细胞能量产生以及参与细胞应激和免疫反应中的作用得到了强调,表明对大脑健康和功能有更广泛的影响。

肿瘤学意义

研究已经探索了烟酰胺 N-甲基转移酶 (NNMT) 作为各种癌症(包括泌尿系统和胃肠道肿瘤)的生物标志物和潜在治疗靶点 (Campagna 等人,2021)。NNMT 参与癌症进展、转移和对治疗的耐药性,这强调了烟酰胺衍生物在肿瘤学研究中的重要性,并为新的治疗策略提供了见解。

代谢和慢性疾病

烟酰胺的作用延伸到代谢和慢性疾病,研究表明其调节代谢和影响疾病结果的潜力。例如,其对能量代谢和胰岛素敏感性的影响正在研究中,突出了其在 2 型糖尿病和肥胖等疾病中的重要性 (Elhassan 等人,2017)。这包括研究烟酰胺影响 NAD+ 代谢的能力,为解决代谢紊乱提供了一条有希望的途径。

抗氧化和抗炎特性

烟酰胺具有抗氧化和抗炎特性,表明其在预防和管理与氧化应激和炎症相关的疾病中很有用。考虑补充它以增强细胞防御机制,对抗环境和生理应激源,从而可能降低患慢性疾病和与年龄相关的衰退的风险 (Braidy 等人,2020)。

属性

IUPAC Name |

2-(4-methylphenyl)sulfanylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-9-4-6-10(7-5-9)17-13-11(12(14)16)3-2-8-15-13/h2-8H,1H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJYERMHEXAORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379264 | |

| Record name | 2-[(4-methylphenyl)thio]nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194130 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(4-Methylphenyl)thio]nicotinamide | |

CAS RN |

175135-83-8 | |

| Record name | 2-[(4-Methylphenyl)thio]-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-methylphenyl)thio]nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B65592.png)

![5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B65600.png)

![4-[(4-Amino-2-ethyl-5-methylphenyl)methyl]-5-ethyl-2-methylaniline](/img/structure/B65604.png)

![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)

![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)